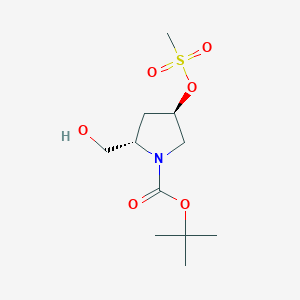

(2S,4R)-Tert-butyl 2-(hydroxymethyl)-4-(methylsulfonyloxy)pyrrolidine-1-carboxylate

Description

(2S,4R)-Tert-butyl 2-(hydroxymethyl)-4-(methylsulfonyloxy)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a hydroxymethyl substituent at the 2-position (S-configuration), and a methylsulfonyloxy (mesyl) group at the 4-position (R-configuration). This stereochemically defined structure makes it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and bioactive molecules. The mesyl group at position 4 serves as a leaving group, enabling further functionalization via nucleophilic substitution, while the hydroxymethyl group at position 2 can undergo oxidation or coupling reactions .

Properties

IUPAC Name |

tert-butyl (2S,4R)-2-(hydroxymethyl)-4-methylsulfonyloxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO6S/c1-11(2,3)17-10(14)12-6-9(5-8(12)7-13)18-19(4,15)16/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBUOWVDRNWNHOE-DTWKUNHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1CO)OS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CO)OS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2S,4R)-Tert-butyl 2-(hydroxymethyl)-4-(methylsulfonyloxy)pyrrolidine-1-carboxylate, with CAS number 148017-07-6, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanism of action, and relevant research findings.

The compound's molecular formula is , with a molecular weight of 295.35 g/mol. It is characterized by the presence of a pyrrolidine ring, a hydroxymethyl group, and a methylsulfonyloxy substituent, which contribute to its biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C11H21NO6S |

| Molecular Weight | 295.35 g/mol |

| Solubility | Very soluble |

| Log P (octanol/water) | 0.69 |

| Bioavailability Score | 0.55 |

Pharmacological Properties

Research indicates that (2S,4R)-Tert-butyl 2-(hydroxymethyl)-4-(methylsulfonyloxy)pyrrolidine-1-carboxylate exhibits various pharmacological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against certain bacterial strains.

- Cytotoxic Effects : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, indicating potential as an anticancer agent.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, which could be relevant for therapeutic applications.

The exact mechanism of action remains under investigation; however, it is hypothesized that the compound interacts with cellular targets involved in signal transduction pathways. Its structural features allow it to modulate enzyme activity and influence cellular responses.

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer potential of various pyrrolidine derivatives, including (2S,4R)-Tert-butyl 2-(hydroxymethyl)-4-(methylsulfonyloxy)pyrrolidine-1-carboxylate. Results indicated a significant reduction in cell viability in human cancer cell lines with IC50 values in the low micromolar range. The study highlighted the compound's potential as a lead structure for developing new anticancer therapies.

Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial efficacy, (2S,4R)-Tert-butyl 2-(hydroxymethyl)-4-(methylsulfonyloxy)pyrrolidine-1-carboxylate demonstrated activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations comparable to established antibiotics.

Scientific Research Applications

Organic Synthesis

(2S,4R)-Tert-butyl 2-(hydroxymethyl)-4-(methylsulfonyloxy)pyrrolidine-1-carboxylate serves as a versatile building block in the synthesis of complex organic molecules. Its chirality allows for the creation of enantiomerically pure compounds, which are crucial in pharmaceutical development.

Table 1: Examples of Synthetic Routes Using (2S,4R)-Tert-butyl 2-(hydroxymethyl)-4-(methylsulfonyloxy)pyrrolidine-1-carboxylate

| Reaction Type | Product Type | Reference |

|---|---|---|

| Oxidation | Carboxylic acids | |

| Reduction | Alcohols or amines | |

| Substitution | Functional group modifications |

Medicinal Chemistry

The compound is utilized in the development of new pharmaceutical agents due to its ability to interact with biological targets. Its structure allows it to serve as a precursor for drugs that require specific stereochemistry for efficacy.

Case Study: Anticancer Activity

Research has shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, modifications of the pyrrolidine structure have been linked to enhanced activity against breast and colon cancer cells.

Biological Research

In biochemical assays, (2S,4R)-Tert-butyl 2-(hydroxymethyl)-4-(methylsulfonyloxy)pyrrolidine-1-carboxylate can be used as a substrate to study enzyme mechanisms. Its hydroxymethyl group can participate in hydrogen bonding interactions, influencing enzyme activity and specificity.

Table 2: Biological Studies Involving (2S,4R)-Tert-butyl 2-(hydroxymethyl)-4-(methylsulfonyloxy)pyrrolidine-1-carboxylate

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally related pyrrolidine derivatives, focusing on substituents, stereochemistry, molecular properties, and applications.

Structural and Stereochemical Comparison

Physicochemical Properties

- LogP and Solubility: The target compound’s LogP is estimated to be ~1.5 (similar to ’s derivative), indicating moderate lipophilicity. The mesyl group slightly increases polarity compared to hydroxyl or benzyloxycarbonylamino substituents.

- Thermal Stability : Boc-protected pyrrolidines (e.g., ) are generally stable below 150°C, making them suitable for multi-step syntheses .

Q & A

Basic: What synthetic routes and purification methods are commonly used for this compound?

Answer:

The synthesis typically involves multi-step protocols, including:

- Protection of the pyrrolidine nitrogen using tert-butoxycarbonyl (Boc) groups under anhydrous conditions (e.g., THF, triethylamine) .

- Mesylation at the 4-position using methanesulfonyl chloride in dichloromethane (DCM) or THF, often with catalytic DMAP or triethylamine to enhance reactivity .

- Purification via silica gel column chromatography with solvent systems like ethanol/chloroform (1:10) or ethyl acetate/hexane (1:6). Yields range from 60–93%, depending on the step .

Basic: How is stereochemical configuration confirmed during synthesis?

Answer:

- Chiral HPLC or polarimetry ([α]D measurements) are used to verify enantiomeric purity. For example, [α]25D = −55.0 (c 0.20, CHCl3) was reported for a related compound .

- NMR coupling constants (e.g., vicinal coupling in the pyrrolidine ring) and NOESY/ROESY experiments resolve spatial relationships between protons .

Advanced: How can the mesylation step yield be optimized?

Answer:

- Temperature control : Conduct reactions at 0–20°C to minimize side reactions .

- Reagent stoichiometry : Use 1.5–2.0 equivalents of methanesulfonyl chloride with excess base (e.g., triethylamine) to drive the reaction .

- Solvent choice : Polar aprotic solvents like DCM or THF improve reagent solubility and reaction homogeneity .

Advanced: How to resolve contradictions in NMR/HRMS data?

Answer:

- Chromatographic separation : Adjust column conditions (e.g., ethanol/chloroform ratios) to isolate stereoisomers or impurities that co-elute .

- High-resolution mass spectrometry (HRMS) : Compare calculated vs. observed masses (e.g., Δ < 1 mDa) to confirm molecular formula .

- 2D NMR : Use HSQC/HMBC to assign ambiguous peaks caused by overlapping signals .

Basic: Essential analytical techniques for purity and identity verification?

Answer:

- 1H/13C NMR : Assign all protons and carbons, focusing on the Boc group (δ ~1.4 ppm for tert-butyl) and methylsulfonyloxy moiety (δ ~3.0 ppm for CH3SO3) .

- IR spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the Boc group) .

- Melting point analysis : Monitor decomposition (e.g., 115–117°C for related salts) .

Advanced: Challenges in maintaining stereochemical integrity during synthesis

Answer:

- Protecting group strategy : Use silyl ethers (e.g., tert-butyldimethylsilyl) to shield hydroxyl groups during reactive steps .

- Low-temperature reactions : Minimize epimerization by avoiding prolonged heating (e.g., <45°C during deprotection) .

- Chiral auxiliaries : Incorporate enantiopure starting materials to enforce desired configurations .

Basic: Reaction conditions for Boc protection

Answer:

- Reagents : Boc anhydride or di-tert-butyl dicarbonate in DCM/THF.

- Base : Triethylamine or DMAP (10–20 mol%) to scavenge HCl .

- Workup : Neutralize with dilute HCl, extract with ethyl acetate, and dry over Na2SO4 .

Advanced: Solvent effects on reaction kinetics and stereoselectivity

Answer:

- Polar aprotic solvents (DCM, THF) : Enhance nucleophilicity of hydroxyl groups, improving mesylation rates .

- Ether solvents (diethyl ether) : Reduce side reactions in Grignard or alkylation steps .

- Solvent-free conditions : For thermally stable intermediates, microwave-assisted synthesis can improve stereocontrol .

Basic: Critical workup steps for isolation

Answer:

- Acid-base extraction : Adjust pH to partition polar impurities into aqueous phases .

- Drying agents : Anhydrous Na2SO4 or MgSO4 for organic layers .

- Rotary evaporation : Remove low-boiling solvents (e.g., DCM) under reduced pressure .

Advanced: Computational modeling for reactivity prediction

Answer:

- Quantum mechanics (QM) : Calculate transition-state energies to predict regioselectivity in mesylation .

- Molecular dynamics (MD) : Simulate solvent effects on intermediate stability .

- QSAR models : Correlate substituent effects (e.g., methylsulfonyloxy) with reaction yields using patented databases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.